molecular formula C11H15NO4S B076097 4-[(Isobutylamino)sulfonyl]benzoic acid CAS No. 10252-68-3

4-[(Isobutylamino)sulfonyl]benzoic acid

Cat. No.: B076097
CAS No.: 10252-68-3
M. Wt: 257.31 g/mol
InChI Key: VKGRSBHIZXZUIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

The biochemical pathways affected by 4-[(Isobutylamino)sulfonyl]benzoic acid are not clearly established. Given its structural similarity to benzoic acid, it might be involved in similar biochemical pathways. For instance, benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with

Preparation Methods

The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

4-[(Isobutylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Isobutylamino)sulfonyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 4-[(Isobutylamino)sulfonyl]benzoic acid include:

Properties

IUPAC Name

4-(2-methylpropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRSBHIZXZUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346397
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-68-3
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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